molecular formula C8H11N3 B119111 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine CAS No. 601515-40-6

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

Cat. No. B119111
M. Wt: 149.19 g/mol
InChI Key: ZLWGOPUDEVCLQX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a chemical compound with the molecular formula C8H11N3 . It is used to synthesize substituted 2-amino-4-quinazolinones .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine involves efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is characterized by a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine has a molecular weight of 149.19 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of alphaVbeta3 Integrin Antagonists : Hartner et al. (2004) describe the synthesis of compounds as intermediates in developing alphaVbeta3 antagonists, using efficient double Sonogashira reactions and Chichibabin cyclizations (Hartner et al., 2004).
  • Reactivity with Nucleophiles : Sirakanyan et al. (2014) explored the reactivity of a derivative of 5,6,7,8-tetrahydro-2,7-naphthyridine with various amines, leading to mono- and di-amino-substituted derivatives (Sirakanyan et al., 2014).

Structural Investigations

  • Development of Heterocyclic Systems : Sirakanyan et al. (2013) developed methods for synthesizing new heterocyclic systems based on 1-hydrazino-5,6,7,8-tetrahydro[2,7]naphthyridine (С. Н. Сираканян et al., 2013).
  • Investigation of the Azide/Tetrazole Equilibrium : Sirakanyan et al. (2014) conducted studies to understand the azide/tetrazole equilibrium in new heterocyclic systems derived from pyridine (Sirakanyan et al., 2014).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Architectures : Jin et al. (2010) and Dong et al. (2017) studied the formation of supramolecular salts and adducts using 5,7-dimethyl-1,8-naphthyridine-2-amine, demonstrating the role of hydrogen bonding in crystal packing and the creation of organic salts (Jin et al., 2010), (Dong et al., 2017).

Library Synthesis and Screening

  • Synthesis of Antituberculosis Compounds : Zhou et al. (2008) utilized 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis, identifying lead compounds with antituberculosis activity (Zhou et al., 2008).

Future Directions

The future directions for the study of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given its role in the synthesis of substituted 2-amino-4-quinazolinones, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1,4,10H,2-3,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGOPUDEVCLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624904
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

CAS RN

601515-40-6
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Wójcicka - Current Organic Chemistry, 2023 - ingentaconnect.com
The broad spectrum of biological activity of 2,6-naphthyridine, one of the six structural isomers of pyridopyridine, is the main reason for the development of new compounds containing …
Number of citations: 2 www.ingentaconnect.com

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